3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide is a complex organic compound that features a benzothiazole ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide typically involves multi-step organic reactions. One common route might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminobenzenethiol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, typically through a reaction between an acid chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, particularly if they exhibit activity against specific biological targets.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide
- 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)butanamide
Uniqueness
Compared to similar compounds, 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide may exhibit unique properties due to the specific length and flexibility of its propanamide linker, which could influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H15N3O4S/c22-17(20-15-6-3-5-14-12(15)8-10-19-14)9-11-21-18(23)13-4-1-2-7-16(13)26(21,24)25/h1-8,10,19H,9,11H2,(H,20,22) |
InChI Key |
VRIBWJMFMFLTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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